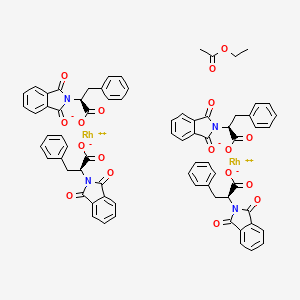
(2S)-2-(1,3-二氧代异吲哚-2-基)-3-苯基丙酸酯;乙酸乙酯;铑(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) is a complex compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its unique structure, which includes two rhodium atoms coordinated with four N-phthaloyl-(S)-phenylalaninate ligands and an ethyl acetate adduct. It is often used in various chemical reactions due to its stability and reactivity.
科学研究应用
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of small and medium-sized rings.
Biology: The compound’s ability to facilitate specific reactions makes it valuable in biochemical studies and drug development.
Medicine: Its role in synthesizing chiral molecules is crucial for developing pharmaceuticals with high enantiomeric purity.
Industry: The compound is used in various industrial processes, including the production of fine chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) typically involves the reaction of rhodium(II) acetate with N-phthaloyl-(S)-phenylalanine in the presence of ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The process involves:
- Dissolving rhodium(II) acetate in ethyl acetate.
- Adding N-phthaloyl-(S)-phenylalanine to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the rhodium centers.
Reduction: It can also undergo reduction reactions, where the rhodium atoms play a crucial role.
Substitution: The ligands in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used to substitute the ligands, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while substitution reactions can produce a wide range of substituted rhodium complexes.
作用机制
The mechanism by which (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) exerts its effects involves the coordination of the rhodium centers with substrates, facilitating various chemical transformations. The rhodium atoms act as catalytic sites, enabling reactions such as C-H activation and insertion. The N-phthaloyl-(S)-phenylalaninate ligands provide stability and specificity to the catalytic process.
相似化合物的比较
Similar Compounds
Tetrakis[N-phthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct: This compound has a similar structure but with tert-leucine ligands instead of phenylalanine.
Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct: Another similar compound with tert-leucine ligands.
Uniqueness
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) is unique due to its specific ligand structure, which provides distinct reactivity and selectivity in catalytic processes. Its ability to facilitate asymmetric synthesis with high enantioselectivity sets it apart from other similar compounds.
属性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXXODRLNJMGM-JBSHYJOISA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H56N4O18Rh2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743115 |
Source


|
| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1471.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131219-55-1 |
Source


|
| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














